molecular formula C12H11N3O2 B12299952 4-Cyano-L-tryptophan

4-Cyano-L-tryptophan

Cat. No.: B12299952
M. Wt: 229.23 g/mol
InChI Key: UOPSYGYZOBPCLD-UHFFFAOYSA-N
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Description

4-Cyano-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a cyano group (-CN) at the 4-position of the indole ring. This compound is notable for its blue fluorescence, making it a valuable tool in biological spectroscopy and microscopy . Its unique properties have garnered interest in various scientific fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group, leading to the formation of amines or other derivatives.

    Substitution: The cyano group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Cyano-L-tryptophan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Cyano-L-tryptophan is unique due to its specific position of the cyano group, which provides distinct fluorescence properties compared to other cyano-tryptophans. Its high optical purity and efficient synthesis make it a preferred choice for various applications in spectroscopy and microscopy .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17)

InChI Key

UOPSYGYZOBPCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N

Origin of Product

United States

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